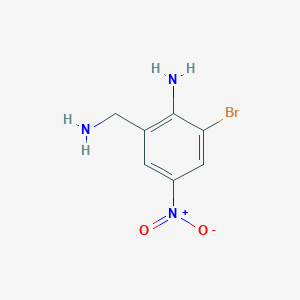

Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Description

BenchChem offers high-quality Benzenemethanamine, 2-amino-3-bromo-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-amino-3-bromo-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-6-bromo-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,3,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKDFOQJZBCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Structural Classification and General Academic Relevance within Substituted Aromatic Amine Chemistry

Benzenemethanamine, 2-amino-3-bromo-5-nitro- is classified as a polysubstituted aromatic amine. More specifically, it is a derivative of benzenemethanamine (also known as benzylamine), featuring three distinct substituents on the aromatic ring: an amino (-NH2) group, a bromine (-Br) atom, and a nitro (-NO2) group. The presence of both an amino group directly attached to the benzene (B151609) ring and a primary amine in the benzylic position makes it a diamine with both aromatic and aliphatic amine characteristics.

The academic relevance of such a structure is multifaceted. Substituted aromatic amines are fundamental building blocks in the synthesis of a wide range of organic compounds. They are prevalent in pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitro, bromo) groups, creates a unique electronic environment on the aromatic ring, which is of significant interest for studying reaction mechanisms and structure-activity relationships.

Strategic Importance of the Substituted Benzenemethanamine Scaffold in Contemporary Chemical Synthesis

The benzenemethanamine scaffold is of considerable strategic importance in contemporary chemical synthesis, primarily due to its prevalence in biologically active molecules. Benzylamines are key intermediates in the preparation of a variety of pharmaceuticals, including analgesics, anti-inflammatory agents, and antimycobacterial agents. acs.org The ability to introduce multiple substituents onto the aromatic ring of the benzenemethanamine core allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of drug design and development.

The presence of multiple functional groups, as seen in Benzenemethanamine, 2-amino-3-bromo-5-nitro-, offers several handles for further chemical transformations. The primary amine of the methanamine group can readily undergo reactions such as N-alkylation and acylation, while the aromatic amino group can be diazotized and converted into a wide array of other functional groups. The nitro group can be reduced to an amino group, providing another site for modification. This versatility makes the substituted benzenemethanamine scaffold a valuable platform for the generation of diverse chemical libraries for high-throughput screening.

Overview of Established Methodologies for Related Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic systems like Benzenemethanamine, 2-amino-3-bromo-5-nitro- presents a significant challenge in organic synthesis, requiring careful strategic planning to control regioselectivity. Generally, the synthesis of polysubstituted arenes relies on a sequence of electrophilic aromatic substitution reactions, with the order of these reactions being crucial to achieving the desired substitution pattern. rsc.org

Several established methodologies can be envisioned for the synthesis of this target molecule, primarily revolving around the directing effects of the substituents. The directing effects of common functional groups are summarized in the table below:

| Substituent | Electronic Effect | Directing Effect |

| -NH2 (Amino) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO2 (Nitro) | Deactivating | Meta |

A plausible synthetic approach would involve a multi-step sequence starting from a simpler substituted benzene derivative. For instance, one could begin with a nitration reaction on a suitable precursor, followed by bromination and then introduction of the amino and methanamine functionalities. The challenge lies in the potential for multiple isomers to be formed at each step, necessitating careful control of reaction conditions and often requiring purification of the desired isomer.

Organocatalytic benzannulation reactions have also emerged as a powerful tool for the construction of polysubstituted arenes from acyclic precursors, offering alternative and often more regioselective routes. nih.gov

Current Research Gaps and Motivations for In-depth Investigation of Benzenemethanamine, 2-amino-3-bromo-5-nitro-

A thorough review of the chemical literature indicates a significant research gap concerning the specific compound Benzenemethanamine, 2-amino-3-bromo-5-nitro-. There is a lack of published data on its synthesis, spectroscopic characterization, crystal structure, and reactivity. This absence of information provides a strong motivation for its in-depth investigation.

The primary motivations for studying this molecule include:

Exploration of Novel Synthetic Routes: The development of an efficient and selective synthesis for this compound would be a valuable contribution to the field of synthetic methodology. Overcoming the challenges associated with controlling the regiochemistry of this specific substitution pattern would provide insights applicable to the synthesis of other complex aromatic compounds.

Investigation of Physicochemical Properties: The unique combination of electron-donating and electron-withdrawing groups is expected to impart interesting electronic and spectroscopic properties to the molecule. A detailed study of these properties would enhance the fundamental understanding of structure-property relationships in polysubstituted aromatic systems.

Potential Biological Activity: Given the prevalence of the substituted benzenemethanamine scaffold in medicinal chemistry, this novel compound represents an unexplored candidate for biological screening. wikipedia.org Its unique substitution pattern could lead to novel interactions with biological targets.

Material Science Applications: Polysubstituted aromatic compounds can exhibit interesting optical and electronic properties, making them potential candidates for applications in materials science, such as in the development of novel dyes or electronic materials.

Synthetic Methodologies for Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond formations and strategic intermediates.

Identification of Strategic Disconnections Leading to Key Intermediates

The primary strategic disconnections for Benzenemethanamine, 2-amino-3-bromo-5-nitro- involve the carbon-nitrogen and carbon-bromine bonds on the aromatic ring, as well as the aminomethyl group. A plausible retrosynthetic pathway is outlined below:

Target Molecule: Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Disconnection 1 (C-NH2): The final step is envisioned as the reduction of a nitro group to an amine. This is a common and high-yielding transformation. This leads to the precursor: 2,3-dinitro-5-bromobenzylamine. However, a more chemoselective approach would be to reduce a nitro group in the presence of the desired amino group, which is already present. A more logical precursor is 2-amino-3-bromo-5-nitrobenzonitrile, where the nitrile group can be reduced to the aminomethyl group.

Disconnection 2 (C-Br): The bromo group can be introduced via electrophilic aromatic substitution. The directing effects of the existing amino and nitro groups will be crucial here. This points to an intermediate such as 2-amino-5-nitrobenzonitrile.

Disconnection 3 (C-NO2): The nitro group is also introduced by electrophilic aromatic substitution. Starting from 2-aminobenzonitrile, nitration would likely occur at the 5-position due to the ortho,para-directing effect of the amino group.

Disconnection 4 (C-CN): The nitrile group can be introduced via a Sandmeyer reaction from an aniline (B41778) derivative or by nucleophilic substitution on a benzyl (B1604629) halide. A more direct approach starts with a substituted toluene (B28343).

Considering the directing effects, a forward synthesis starting from a simpler substituted benzene (B151609) is more practical to discuss. A logical starting material would be a substituted toluene that can be functionalized step-wise.

Evaluation of Starting Material Availability and Functional Group Compatibility

The selection of a starting material is guided by its commercial availability and the compatibility of its functional groups with the planned reaction sequence. Toluene derivatives are common starting points for the synthesis of benzylamines. For this synthesis, a plausible starting material is 2-amino-5-nitrotoluene. This compound is commercially available and provides a good scaffold for the subsequent bromination and functional group manipulations. The amino group is a strong activating group and ortho,para-directing, while the nitro group is a strong deactivating group and meta-directing.

Multi-Step Synthesis Pathways and Reaction Sequences

A potential multi-step synthesis for Benzenemethanamine, 2-amino-3-bromo-5-nitro- is proposed, starting from a readily available precursor.

Selective Aromatic Nitration Reactions and Regioselectivity Control

While our proposed synthesis begins with a nitrated starting material, it is important to understand the principles of selective nitration. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. youtube.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

Activating Groups: Groups such as amino (-NH2), hydroxyl (-OH), and alkyl groups donate electron density to the ring, activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. brainly.in

Deactivating Groups: Groups like nitro (-NO2), carbonyl (-C=O), and sulfonyl (-SO3H) withdraw electron density from the ring, deactivating it and directing incoming electrophiles to the meta position. libretexts.org

Direct nitration of aniline or its derivatives can be problematic, often leading to oxidation and the formation of multiple products. brainly.in To control the reaction, the highly activating amino group is often protected, for example, by acetylation to form an acetanilide. This lessens the activating effect and provides steric hindrance to favor the para product.

Directed Bromination Strategies on Activated and Deactivated Aromatic Rings

With a starting material like 2-amino-5-nitrotoluene, the next step is bromination. The amino group is a powerful ortho,para-director, while the nitro group is a meta-director. The position of bromination will be directed by the stronger activating group, the amino group. The ortho position to the amino group (position 3) is sterically hindered by the adjacent methyl group. The other ortho position is already occupied. Therefore, bromination is expected to occur at the position ortho to the amino group and meta to the nitro group, which is the 3-position.

| Reactant | Reagent | Product | Position of Bromination | Rationale |

| 2-amino-5-nitrotoluene | Br2 / Acetic Acid | 2-amino-3-bromo-5-nitrotoluene | 3-position | The strongly activating and ortho,para-directing amino group directs the bromine to the available ortho position. |

This selective bromination is a key step in establishing the desired substitution pattern. The use of a mild brominating agent and controlled reaction conditions can help to avoid over-bromination.

Chemoselective Reduction Methodologies for Aromatic Nitro Groups to Amines

The final step in the proposed synthesis is the reduction of the benzylic position, which is not directly addressed by the provided outline but is a necessary transformation from the toluene precursor. This would typically be achieved through radical bromination of the methyl group followed by substitution with an amino group. However, focusing on the provided outline, if we were to have a precursor with two nitro groups, the selective reduction of one nitro group in the presence of another, or in the presence of other reducible functional groups like a bromo group, is a significant challenge in organic synthesis.

A wide array of reagents and methods are available for the reduction of aromatic nitro groups to amines. organic-chemistry.orgwikipedia.org The choice of reducing agent is critical to ensure chemoselectivity, especially when other sensitive functional groups are present. jsynthchem.com

For a molecule containing both a nitro group and a bromo group, a reducing agent that does not cause hydrodebromination is required.

| Reducing Agent | Conditions | Selectivity | Reference |

| H2 / Pd-C | Varies | Can sometimes lead to hydrodehalogenation. | youtube.com |

| Fe / Acetic Acid | Reflux | Generally well-tolerated by aryl halides. | youtube.com |

| SnCl2 / HCl | Acidic medium | Effective for nitro group reduction in the presence of halogens. | wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | Mild and can be selective. | wikipedia.org |

Given the presence of the bromo substituent, iron in acetic acid or tin(II) chloride in hydrochloric acid would be suitable choices for the reduction of a nitro group to an amine without affecting the C-Br bond.

Formation of the Benzylic Amine Moiety

The introduction of the aminomethyl group (-CH₂NH₂) onto the 2-amino-3-bromo-5-nitrobenzene scaffold is a critical transformation that can be achieved through several established synthetic routes. The choice of method often depends on the availability of the immediate precursor, which is typically a benzaldehyde (B42025) or a benzonitrile (B105546) derivative.

One of the most direct methods is the reductive amination of a corresponding benzaldehyde, specifically 2-amino-3-bromo-5-nitrobenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) salts, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices due to their selectivity.

Another viable pathway is the reduction of a nitrile (cyanide) group. The synthesis would proceed from 2-amino-3-bromo-5-nitrobenzonitrile. This method is effective for producing primary amines and can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jsynthchem.com Catalytic hydrogenation using catalysts such as Raney Nickel is often preferred as it proceeds under milder conditions and can be more chemoselective, which is crucial given the presence of other reducible groups like the nitro functionality. commonorganicchemistry.com

A third approach involves the nucleophilic substitution of a benzyl halide. This would start with the synthesis of 1-(halomethyl)-2-amino-3-bromo-5-nitrobenzene. The benzyl halide, typically a bromide for its optimal reactivity, can then react with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

The presence of a primary aromatic amine in the molecular structure necessitates a robust protecting group strategy. chemistrytalk.org The amino group is a potent activating group and a nucleophile, which can lead to unwanted side reactions during subsequent synthetic steps, such as nitration, halogenation, or oxidation. youtube.com Protecting the amine as a less reactive functional group, such as an amide, is a common and effective strategy. youtube.comgoogle.com

The acetyl group (Ac) is a frequently used protecting group, introduced by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. youtube.com It is stable under a variety of reaction conditions but can be readily removed by acidic or basic hydrolysis. youtube.com For instance, in the synthesis of related halogenated nitropyridines, the amino group is first acetylated to form an acetamido group to control the regioselectivity of subsequent bromination and nitration steps. google.comgoogleapis.com

Other common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. chemistrytalk.orgtcichemicals.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many nucleophilic and basic conditions but is easily cleaved with acid. chemistrytalk.org The Cbz group, installed using benzyl chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a condition that might simultaneously reduce the nitro group, requiring careful planning of the synthetic sequence. tcichemicals.com

Below is a table summarizing common protecting groups for amines relevant to this synthesis.

| Protecting Group | Reagent for Introduction | Cleavage Conditions | Stability |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | Stable to oxidation and some reductions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA) | Stable to base, hydrogenation |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) | Stable to acid and base |

Optimization of Reaction Conditions and Process Parameters

Solvent System Selection and Effects on Reaction Outcome

The choice of solvent is critical in each step of the synthesis. For electrophilic aromatic substitution reactions like bromination and nitration, solvents such as acetic acid or carbon tetrachloride are often used. google.comorgsyn.org In the bromination of 2-aminopyridine, acetic acid serves as a solvent that facilitates the reaction with bromine while managing the reactivity of the substrate. orgsyn.org For reductions, protic solvents like ethanol (B145695) or methanol (B129727) are commonly employed, often in the presence of water. jsynthchem.compatsnap.com For instance, the reduction of nitroaromatics using iron powder is typically carried out in a mixture of ethanol, water, and a small amount of acid. orgsyn.orggoogle.com The use of tetrahydrofuran (B95107) (THF) is common for reactions involving hydrides like LiAlH₄. orgsyn.org The solvent not only affects the solubility of reactants but also influences reaction rates and, in some cases, selectivity.

| Reaction Type | Common Solvents | Rationale |

| Bromination | Acetic Acid, Carbon Tetrachloride | Provides good solubility for reactants and controls reactivity. |

| Nitration | Concentrated Sulfuric Acid | Acts as both solvent and catalyst. |

| Metal-mediated Reduction | Ethanol/Water, Acetic Acid | Protic medium for reactions with metals like Fe or SnCl₂. |

| Hydride Reduction | Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents required for reagents like LiAlH₄. |

| Purification (Recrystallization) | Ethyl Acetate (B1210297), Hexanes, Ethanol | Selected based on the differential solubility of the product and impurities. orgsyn.org |

Temperature and Pressure Control for Enhanced Yield and Selectivity

Temperature management is crucial for controlling the regioselectivity and preventing the formation of byproducts. Electrophilic substitution reactions are often conducted at low temperatures to prevent over-reaction. For example, the nitration of 2-amino-5-bromopyridine (B118841) is carried out at 0°C to selectively install the nitro group at the 3-position. orgsyn.org Similarly, bromination reactions may require initial cooling to manage the exothermic nature of the reaction. google.comorgsyn.org Conversely, reduction reactions, such as those using iron powder, may require heating to reflux to drive the reaction to completion. patsnap.com Temperature can also be a determining factor in the reaction pathway, as seen in reactions of 2-aryl-2-bromo-cycloketones where lower temperatures favor nucleophilic substitution while higher temperatures favor rearrangement. rsc.org While most steps in this synthesis are likely conducted at atmospheric pressure, catalytic hydrogenations may require elevated pressures of hydrogen gas to proceed efficiently.

Catalytic Approaches in Specific Reaction Steps (e.g., cross-coupling, reductions)

Catalysis plays a pivotal role, particularly in reduction steps. The selective reduction of the nitro group in the presence of a bromo substituent is a key challenge, as common hydrogenation catalysts like Palladium on carbon (Pd/C) can also promote dehalogenation. commonorganicchemistry.comorganic-chemistry.org

Catalytic Reductions: To avoid the loss of the bromine atom, alternative catalysts or reduction methods are often employed.

Raney Nickel: This catalyst is often used for hydrogenating nitro groups in molecules containing aromatic halogens because it is less prone to causing dehalogenation compared to palladium catalysts. commonorganicchemistry.com

Metal/Acid Systems: Non-catalytic reduction methods using metals such as iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media are highly effective for the chemoselective reduction of nitro groups while leaving halides and other functional groups intact. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The reduction of 2-amino-5-bromo-3-nitropyridine, for example, is successfully achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org

Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or triethylsilane in the presence of a catalyst (e.g., Pd/C or Fe/CaCl₂) and can offer high selectivity for nitro group reduction. organic-chemistry.org

| Catalyst / Reagent | Target Transformation | Advantages / Considerations |

| Raney Nickel | Nitro to Amine | Lower tendency for dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Fe / Acid | Nitro to Amine | Cost-effective, mild, and highly chemoselective for nitro groups. commonorganicchemistry.com |

| SnCl₂ | Nitro to Amine | Mild conditions, tolerates many functional groups. commonorganicchemistry.com |

| Pd/C | Nitro/Nitrile to Amine | Highly efficient but may cause dehalogenation of aryl bromides. commonorganicchemistry.comorganic-chemistry.org |

Cross-Coupling Reactions: While perhaps not the most direct route to the final product, palladium-catalyzed cross-coupling reactions, such as Suzuki or Hiyama couplings, represent powerful tools for constructing the substituted aromatic ring precursor. researchgate.netmdpi.com For instance, a suitably functionalized boronic acid could be coupled with a di- or tri-substituted benzene derivative to assemble the carbon skeleton before the final functional group manipulations.

Reaction Work-up and Purification Methodologies

After each synthetic step, a proper work-up and purification procedure is essential to isolate the desired product in high purity. A typical work-up involves quenching the reaction, followed by extraction into an organic solvent. For example, after a reaction in acidic media, the mixture is often poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. orgsyn.org The crude product is then collected by filtration.

The organic extract is typically washed with water and brine to remove inorganic impurities and then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. orgsyn.org

Purification Techniques:

Recrystallization: This is a primary method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water) and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A suitable eluent system is chosen to separate the components based on their polarity.

Washing/Trituration: Crude solids can sometimes be purified by washing or stirring them with a solvent in which the desired product is insoluble, but the impurities are soluble. For instance, removing a dibrominated byproduct by washing with hot petroleum ether has been reported. orgsyn.org

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for complex molecules like Benzenemethanamine, 2-amino-3-bromo-5-nitro- offers a significant opportunity to apply the principles of green chemistry. The goal is to create a process that is not only efficient in terms of yield but also minimizes its environmental impact through careful selection of reagents, reaction conditions, and waste management strategies.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The theoretical, multi-step synthesis of 2-amino-3-bromo-5-nitrobenzylamine can be analyzed for its atom economy.

Step-by-Step Atom Economy Analysis:

| Step | Reaction | Reactants (Molecular Weight) | Desired Product (MW) | By-products (MW) | % Atom Economy |

| 1 | Bromination of 2-amino-5-nitrotoluene | C₇H₈N₂O₂ (152.15) + Br₂ (159.81) | C₇H₇BrN₂O₂ (231.05) | HBr (80.91) | 74.0% |

| 2 | Benzylic Bromination | C₇H₇BrN₂O₂ (231.05) + C₄H₄BrNO₂ (177.98) | C₇H₆Br₂N₂O₂ (309.95) | C₄H₅NO₂ (99.08) | 75.8% |

| 3 | Amination (with NH₃) | C₇H₆Br₂N₂O₂ (309.95) + NH₃ (17.03) | C₇H₈BrN₃O₂ (246.06) | HBr (80.92) | 75.2% |

Note: The table above presents a theoretical analysis. Actual reaction efficiencies and yields would be lower.

Minimization of Hazardous By-product Formation and Waste Generation

A primary focus of green chemistry is the reduction of hazardous waste. In the proposed synthesis, several steps generate potentially harmful by-products and waste streams.

Bromination: The use of liquid bromine (Br₂) is hazardous due to its high toxicity and corrosivity. The reaction also produces hydrobromic acid (HBr) as a stoichiometric by-product, which is a strong, corrosive acid that requires neutralization, leading to the formation of salt waste.

Benzylic Bromination: This step often uses chlorinated solvents like carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and carcinogen. The reaction initiator, such as benzoyl peroxide, can be thermally unstable. The by-product, succinimide (B58015), is relatively benign but still constitutes a waste stream that must be separated and disposed of.

Solvent and Reagent Waste: The synthesis would involve various organic solvents for reactions and purification (e.g., chromatography), contributing to volatile organic compound (VOC) emissions. The use of strong acids (e.g., sulfuric acid in nitration, if that route were chosen) and bases for work-up procedures generates significant aqueous waste.

Strategies to mitigate waste include using catalytic systems to reduce the amount of reagents needed, replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, and developing efficient work-up procedures that minimize solvent and water use.

Utilization of Sustainable Reagents and Solvents

The sustainability of a chemical process is heavily dependent on the nature of its starting materials, reagents, and solvents. The proposed synthesis relies on petroleum-derived starting materials and conventional reagents.

Assessment of Reagents and Solvents:

| Component | Type | Sustainability Issues | Potential Green Alternatives |

| 2-amino-5-nitrotoluene | Starting Material | Derived from non-renewable petrochemical feedstocks. | Development of bio-based routes to aromatic compounds. |

| Bromine (Br₂) | Reagent | Hazardous, energy-intensive to produce. | Catalytic bromination using bromide salts with an oxidant (e.g., H₂O₂). |

| N-Bromosuccinimide (NBS) | Reagent | Stoichiometric use, generates succinimide waste. | Direct benzylic C-H activation and amination methods are an area of active research but may not be suitable for this specific substrate. |

| Carbon Tetrachloride | Solvent | Highly toxic, ozone-depleting. | Acetonitrile (B52724), or avoiding solvents where possible. |

| Ammonia (NH₃) | Reagent | Produced via the energy-intensive Haber-Bosch process. | While alternatives are limited, efficient use is key. |

Moving towards a greener process would involve exploring biocatalysis or chemocatalytic methods that can operate in more environmentally benign solvents like water or supercritical CO₂, and utilize reagents derived from renewable resources.

Scale-Up Considerations for Laboratory and Research Production

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to larger research or pilot production (kilograms) introduces significant challenges related to safety, equipment, cost, and process control.

The nitration and bromination reactions, which are key transformations for preparing the precursors to the target molecule, are often highly exothermic. thieme-connect.de Managing the heat generated during these reactions is critical to prevent runaway reactions, which can lead to explosions and the release of toxic materials. researchgate.net On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of specialized reactors with efficient cooling systems, such as jacketed reactors or continuous flow systems. thieme-connect.de

Further considerations for scale-up include:

Material Handling: Safe handling and transfer of large quantities of corrosive and toxic materials like bromine and strong acids require specialized equipment and protocols.

Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly at scale. Developing robust crystallization or extraction procedures for product isolation is essential.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can ensure consistency, optimize yield, and detect potential safety issues before they become critical.

Regulatory Compliance: Scaling up production requires adherence to environmental and safety regulations, including waste disposal and worker safety protocols.

Reaction Mechanisms and Reactivity Profiles of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly affected by the nature of the substituents already present on the aromatic ring.

Directing Effects of Amino, Bromo, and Nitro Substituents on Incoming Electrophiles

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the aromatic ring, both through inductive and resonance effects. Substituents are broadly classified as activating (ortho, para-directing) or deactivating (meta-directing or ortho, para-directing). masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. masterorganicchemistry.comscispace.com This is due to its strong +R (resonance) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. While it has a -I (inductive) effect due to the electronegativity of nitrogen, the resonance effect is dominant.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.comscispace.com It exerts both a strong -I and -R effect, significantly withdrawing electron density from the aromatic ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered to be a weak activating group and an ortho, para-director. The primary influence is the weak +I effect of the alkyl portion of the substituent.

The combined influence of these substituents on the aromatic ring of Benzenemethanamine, 2-amino-3-bromo-5-nitro- results in a complex reactivity profile. The powerful activating effect of the amino group is in competition with the strong deactivating effects of the nitro and bromo groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -Br | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -NO₂ | -I (strong) | -R (strong) | Strongly Deactivating | Meta |

| -CH₂NH₂ | +I (weak) | None | Weakly Activating | Ortho, Para |

Regioselectivity and Reaction Pathway Analysis

To predict the regioselectivity of an electrophilic aromatic substitution reaction on Benzenemethanamine, 2-amino-3-bromo-5-nitro-, we must consider the directing effects of all substituents. The available positions for substitution are C4 and C6.

The 2-amino group strongly directs ortho and para. Its para position (C5) is occupied by a nitro group. Its ortho positions are C3 (occupied by bromine) and C1 (occupied by the aminomethyl group). Therefore, the amino group strongly activates the C6 position.

The 3-bromo group directs ortho and para. Its ortho positions are C2 (occupied by the amino group) and C4. Its para position is C6. Thus, the bromo group directs towards C4 and C6.

The 5-nitro group is a meta-director. Its meta positions are C1 (occupied) and C3 (occupied). Therefore, its directing influence on the remaining open positions is minimal.

The 1-aminomethyl group is a weak ortho, para-director. Its ortho position is C6, and its para position is C4.

Considering the combined effects:

Position C4: Directed by the bromo (ortho) and aminomethyl (para) groups.

Position C6: Strongly directed by the amino (ortho), bromo (para), and aminomethyl (ortho) groups.

The C6 position is the most activated site for electrophilic attack due to the concerted directing effects of the powerful activating amino group and the other substituents. The steric hindrance from the adjacent aminomethyl group at C1 might slightly reduce the reactivity at C6, but the strong electronic activation from the amino group is likely to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govlibretexts.org

Reactivity with Various Nucleophiles

In Benzenemethanamine, 2-amino-3-bromo-5-nitro-, the bromine atom at C3 is a potential leaving group for SNAr reactions. The reactivity of this position is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the para position (C5). The ortho amino group, while being an activating group for EAS, can also influence SNAr reactions.

The presence of the nitro group para to the bromine atom is crucial as it can stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism. libretexts.org Therefore, the bromine atom in this compound is expected to be susceptible to displacement by a variety of strong nucleophiles, such as:

Alkoxides (e.g., CH₃O⁻)

Amines (e.g., RNH₂)

Thiolates (e.g., RS⁻)

The general mechanism involves the attack of the nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion to restore the aromaticity of the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The bromine atom on the aromatic ring also makes Benzenemethanamine, 2-amino-3-bromo-5-nitro- a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. tcichemicals.comresearchgate.net Benzenemethanamine, 2-amino-3-bromo-5-nitro- could react with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond at the C3 position. The presence of the amino and nitro groups can influence the catalytic cycle, and optimization of reaction conditions would be necessary.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This compound could potentially undergo a Heck reaction with various alkenes, leading to the formation of a new C-C bond at the C3 position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a C-N bond. organic-chemistry.org The bromine atom of Benzenemethanamine, 2-amino-3-bromo-5-nitro- could be replaced by a variety of primary or secondary amines using a palladium catalyst and a suitable ligand. This would provide a route to synthesize more complex diamine structures. The existing primary amino group on the ring could potentially interfere with the reaction, and protection of this group might be required.

| Cross-Coupling Reaction | Reagent | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Biaryl or Aryl-alkene |

| Heck | Alkene | Substituted Alkene |

| Buchwald-Hartwig | Primary/Secondary Amine | Di- or Tri-substituted Amine |

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) at the C2 position is a nucleophilic center and can undergo a variety of reactions typical for aromatic amines.

Acylation: The amino group can react with acyl halides or anhydrides to form the corresponding amide. This reaction is often used to protect the amino group during other transformations.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, overalkylation is a common side reaction.

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid), the primary aromatic amino group can be converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups such as -OH, -CN, -X (halogens), and -H. The presence of the strongly deactivating nitro group might make the diazotization reaction more challenging.

Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form imines (Schiff bases).

The reactivity of the aminomethyl group (-CH₂NH₂) is that of a typical primary aliphatic amine. It is also nucleophilic and can undergo acylation, alkylation, and condensation with carbonyl compounds. The relative reactivity of the aromatic amino group versus the aliphatic amino group would depend on the specific reaction conditions.

Acylation, Alkylation, and Sulfonylation Reactions

The presence of two distinct amino groups, one aromatic and one benzylic, presents opportunities for selective N-functionalization. The benzylic amine is generally more nucleophilic than the aromatic amine due to the electron-withdrawing effect of the benzene ring, which delocalizes the lone pair of the aromatic nitrogen. This difference in nucleophilicity allows for selective reactions under controlled conditions.

Acylation: Selective acylation of the more nucleophilic benzylic amine can be achieved using acylating agents such as acid chlorides or anhydrides. This type of selective N-acylation has been demonstrated in related 2-aminobenzylamine systems. beilstein-journals.orgnih.gov The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Similarly, the benzylic amine can be selectively alkylated. However, controlling the extent of alkylation to prevent polyalkylation can be challenging. The use of a large excess of the diamine can favor monoalkylation. In the context of 2-aminobenzylamine derivatives, selective N-arylation has been achieved, highlighting the possibility of controlled mono-functionalization. beilstein-journals.orgnih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would be expected to occur preferentially at the benzylic amino group to form the corresponding sulfonamide. This reaction is a standard method for the protection of primary and secondary amines.

| Reaction Type | Reagent Example | Predominant Product |

| Acylation | Acetyl chloride | N-(2-amino-3-bromo-5-nitrobenzyl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-2-amino-3-bromo-5-nitrobenzenemethanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-amino-3-bromo-5-nitrobenzyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations for Aryl Halide or Hydroxyl Group Formation

The primary aromatic amine group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. This reaction forms a diazonium salt, a versatile intermediate in organic synthesis.

The resulting diazonium salt can then be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.gov

Aryl Halide Formation: Treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would replace the diazonium group with a chlorine or bromine atom, respectively. nih.gov

Hydroxyl Group Formation: Heating the aqueous solution of the diazonium salt allows for the substitution of the diazonium group with a hydroxyl group, yielding the corresponding phenol.

These transformations provide a powerful method for further functionalization of the aromatic ring.

Condensation Reactions with Carbonyl Compounds (e.g., imine formation)

Both the aromatic and benzylic primary amine functionalities can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org

Given the higher nucleophilicity of the benzylic amine, it is expected to react more readily with carbonyl compounds compared to the aromatic amine. Selective condensation at the benzylic position could likely be achieved under mild conditions. Such condensation reactions are fundamental in the synthesis of various heterocyclic compounds. google.com

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff base) |

| Ketone (e.g., Acetone) | Imine (Schiff base) |

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also be transformed into various other functional groups through reduction.

Chemoselective Reduction Pathways (e.g., to amine, hydroxylamine, azoxy, azo)

The reduction of the nitro group can yield a variety of products depending on the reducing agent and reaction conditions. organic-chemistry.orgcommonorganicchemistry.com The presence of other reducible functional groups, such as the bromo substituent, necessitates the use of chemoselective reducing agents.

Reduction to Amine: Catalytic hydrogenation using reagents like H₂ with a palladium-on-carbon (Pd/C) catalyst is a common method for reducing nitro groups to primary amines. commonorganicchemistry.com Metal-based reagents such as iron, zinc, or tin(II) chloride in acidic media are also effective and can offer chemoselectivity. commonorganicchemistry.comstackexchange.com These conditions are generally mild enough to leave the bromo substituent intact.

Partial Reduction: Under carefully controlled conditions, partial reduction of the nitro group can lead to the formation of hydroxylamines, azoxy, or azo compounds. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is known to produce hydroxylamines. nih.gov

The choice of reducing agent is crucial for achieving the desired transformation while preserving other functional groups in the molecule.

| Reducing Agent | Product Functional Group |

| H₂/Pd/C, Fe/HCl, SnCl₂/HCl | Amine (-NH₂) |

| Zn/NH₄Cl | Hydroxylamine (-NHOH) |

Potential for Intramolecular Cyclization Involving the Nitro Group

The presence of a nitro group ortho to a side chain containing a nucleophilic group can lead to intramolecular cyclization reactions under certain conditions. For instance, reductive cyclization of ortho-nitrobenzylamines can lead to the formation of heterocyclic compounds. A related transformation involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to form cinnolines, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.org While the specific substrate has an amino group rather than a hydroxyl group on the benzylic carbon, similar intramolecular redox and condensation pathways could potentially be explored to synthesize novel heterocyclic structures.

Reactivity at the Benzylic Position

The benzylic position (the carbon atom adjacent to the benzene ring) is activated towards various reactions due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methylene group. chemistrysteps.comlibretexts.orglibretexts.org In the case of a primary benzylic amine, this oxidation would likely lead to the formation of a carboxylic acid at that position, cleaving the C-N bond.

Substitution Reactions: The benzylic hydrogens can be substituted via radical or ionic pathways.

Radical Halogenation: In the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: While the primary amine is not a good leaving group, conversion to a better leaving group (e.g., by protonation or conversion to a tosylate) could facilitate nucleophilic substitution at the benzylic carbon.

The reactivity at the benzylic position offers another avenue for the structural modification of Benzenemethanamine, 2-amino-3-bromo-5-nitro-.

Amine Reactivity (e.g., oxidation, functionalization)

The compound contains two distinct amine functionalities: a primary benzylic amine (-CH₂NH₂) and a primary aromatic amine (-NH₂). The benzylic amine is generally more basic and nucleophilic than the aromatic amine due to the electron-withdrawing nature of the benzene ring. The electronic effect of the substituents on the ring (bromo and nitro groups) would further decrease the nucleophilicity of the aromatic amine.

Oxidation: Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. The presence of two primary amine groups of differing reactivity complicates predictions for selective oxidation.

Functionalization: Both amine groups can undergo common functionalization reactions such as acylation, alkylation, and sulfonylation. beilstein-journals.org Selective functionalization would be a significant challenge. For instance, in acylation reactions with 2-aminobenzylamine (a related compound lacking the bromo and nitro groups), selective N-acylation can be achieved under specific conditions. beilstein-journals.org The strong deactivating effect of the nitro group and the steric hindrance from the adjacent bromo group would likely make the aromatic amine at the 2-position significantly less reactive than the benzylic amine.

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.net For benzylamines, C-H functionalization can typically occur at the benzylic position (α to the nitrogen) or on the aromatic ring.

Benzylic C-H Functionalization: The C-H bonds at the benzylic position are activated by the adjacent nitrogen atom. Transition-metal catalysis is a common strategy to achieve arylation or alkylation at this position, often requiring a directing group to ensure regioselectivity. rsc.orgacs.org Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has also been reported for the Csp³–H arylation of benzylamines. rsc.org

Aromatic C-H Functionalization: The positions on the aromatic ring are also potential sites for C-H functionalization. The directing effects of the existing substituents (amino, aminomethyl, bromo, and nitro groups) would determine the regioselectivity of such reactions. For example, amino groups are typically ortho-, para-directing, while the nitro group is a meta-director. Ion-pairing strategies have been used to control regioselectivity in the borylation of aromatic C-H bonds in benzylamine derivatives. acs.org

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disposed aminomethyl and amino groups in the core structure of 2-aminobenzylamine are well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

Cyclization: 2-Aminobenzylamines are common precursors for the synthesis of dihydroquinazolines. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation typically involves a reaction with a one-carbon donor (like an aldehyde or orthoformate) or the cyclization of an N-acyl-2-aminobenzylamine precursor. researchgate.netrsc.org For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, a similar intramolecular cyclization could potentially lead to a substituted dihydroquinazoline. The reaction would likely involve the benzylic amine and the aromatic amine, though the specific conditions and feasibility have not been reported.

Rearrangement: There is no specific information in the searched literature pointing to common rearrangement pathways for this compound or closely related analogs under typical reaction conditions.

Due to the absence of specific research on Benzenemethanamine, 2-amino-3-bromo-5-nitro- , the tables detailing research findings cannot be generated.

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable.

One-Dimensional NMR (1H, 13C, 15N) for Connectivity and Chemical Environment Analysis

One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different types of protons present. The aminomethyl (-CH₂NH₂) group's protons would likely appear as a singlet or a broadened singlet, influenced by the quadrupolar nitrogen atom and potential hydrogen exchange. Its chemical shift is predicted to be in the range of 3.8-4.5 ppm, deshielded by the adjacent aromatic ring. The amino (-NH₂) protons on the ring are expected to produce a broad singlet, with a chemical shift highly dependent on the solvent and concentration, typically in the range of 4.0-6.0 ppm. The aromatic region would display two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets, resulting from meta-coupling (⁴JHH), which is typically around 2-3 Hz. The proton at the 6-position (H-6) would likely be more deshielded due to the electronic effects of the adjacent nitro and amino groups, with a predicted chemical shift around 8.0-8.5 ppm. The proton at the 4-position (H-4) would be expected to resonate at a slightly lower chemical shift, estimated to be in the range of 7.5-8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons, and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-5) is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm. The carbon attached to the bromine atom (C-3) would also be deshielded, with an estimated chemical shift around 110-120 ppm. The carbon bearing the amino group (C-2) would be shielded, with a predicted chemical shift in the range of 140-145 ppm. The benzylic carbon (C-7) of the aminomethyl group is anticipated to resonate in the range of 40-50 ppm.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the nitrogen environments. Two distinct signals would be expected: one for the nitro group (-NO₂) and another for the amino group (-NH₂). The nitro group nitrogen is expected to have a chemical shift in the range of -10 to +10 ppm (relative to nitromethane), while the amino group nitrogen would resonate at a much lower frequency, typically in the range of -300 to -350 ppm.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | δ (ppm) |

| H-4 | 7.5 - 8.0 (d, J ≈ 2-3 Hz) |

| H-6 | 8.0 - 8.5 (d, J ≈ 2-3 Hz) |

| -CH₂NH₂ | 3.8 - 4.5 (s) |

| -NH₂ (ring) | 4.0 - 6.0 (br s) |

| -CH₂N H₂ | Variable |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. A cross-peak between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to their respective carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic protons (-CH₂) and the aromatic carbons (C-1, C-2, and C-6), confirming the attachment of the aminomethyl group to the ring. Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the benzylic protons (-CH₂) and the proton at the 6-position (H-6), confirming the ortho-relationship between the aminomethyl group and the H-6 proton.

Solid-State NMR for Polymorphic Studies (if applicable)

For crystalline solids, solid-state NMR (ssNMR) is a powerful tool for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of Benzenemethanamine, 2-amino-3-bromo-5-nitro- would exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would be particularly informative, as the chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions in the solid state. Thus, ssNMR could be used to identify and characterize different polymorphic forms of the compound. The study of polymorphic states in nitroaromatic compounds is an active area of research, as different crystal forms can have varying stability and properties.

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. This measurement, with high mass accuracy (typically to within a few parts per million), allows for the unambiguous determination of the elemental formula of the compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Isotope | Exact Mass | Relative Abundance |

| C₇H₈⁷⁹BrN₃O₂ | 244.9851 | 100% |

| C₇H₈⁸¹BrN₃O₂ | 246.9830 | 97.28% |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the compound's structure. For protonated Benzenemethanamine, 2-amino-3-bromo-5-nitro-, several characteristic fragmentation pathways can be predicted. nih.govacs.org

A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃) from the aminomethyl group, leading to the formation of a stable benzyl (B1604629) cation. nih.gov Subsequent fragmentation of this benzyl cation would be influenced by the substituents on the aromatic ring. The nitro group can undergo fragmentation through the loss of NO or NO₂. The bromo substituent can be lost as a bromine radical. The presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo) groups on the ring will lead to complex and competing fragmentation pathways. The investigation of these pathways provides a detailed fingerprint of the molecule's structure.

Predicted Key Fragmentations in MS/MS:

Loss of NH₃: [M+H - NH₃]⁺

Loss of NO₂: [M+H - NO₂]⁺

Loss of Br: [M+H - Br]⁺

Sequential losses: e.g., [M+H - NH₃ - NO]⁺

The combination of these advanced spectroscopic methodologies provides a powerful and comprehensive toolkit for the complete structural elucidation of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. While direct experimental data is currently limited, the application of these techniques, guided by established principles and data from analogous structures, would enable a confident and detailed characterization of this complex molecule.

Ionization Techniques (e.g., ESI, APCI, EI) and Their Applicability

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and volatility. For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, its polarity and functional groups guide the selection of the most appropriate method. nih.gov

Electrospray Ionization (ESI): This soft ionization technique is highly suitable for polar and thermally labile molecules. Given that Benzenemethanamine, 2-amino-3-bromo-5-nitro- possesses two basic amino groups (one aromatic, one benzylic), it can be readily protonated in a slightly acidic solution. Therefore, ESI in positive ion mode would be expected to efficiently generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another versatile technique suitable for a wide range of compounds, including those with moderate polarity. It is generally applicable to molecules that are not efficiently ionized by ESI. For the target compound, APCI would likely also produce a strong [M+H]⁺ signal, as the ionization process in the gas phase would involve proton transfer from reagent gas ions.

Electron Ionization (EI): EI is a classic, high-energy ("hard") ionization technique that provides extensive fragmentation patterns useful for structural elucidation. researchgate.net While a molecular ion peak (M⁺) may be observed, its intensity could be low due to the molecule's susceptibility to fragmentation. researchgate.net The presence of the nitro group and the benzylic C-C bond suggests probable fragmentation pathways, including α-cleavage of the bond between the benzene ring and the aminomethyl group, as well as the loss of radicals like •NO₂. youtube.com While valuable for confirming the connectivity of atoms, the complexity of the fragmentation could make interpretation challenging without a reference spectrum.

| Ionization Technique | Applicability and Rationale | Expected Primary Ion | Anticipated Fragmentation |

|---|---|---|---|

| Electrospray Ionization (ESI) | High. Ideal for polar molecules with basic sites (amino groups) that are easily protonated in solution. | [M+H]⁺ | Minimal; provides clear molecular weight information. |

| Atmospheric Pressure Chemical Ionization (APCI) | Moderate to High. Suitable for moderately polar compounds; ionization occurs in the gas phase via proton transfer. | [M+H]⁺ | Low; generally soft, but can be higher than ESI. |

| Electron Ionization (EI) | Moderate. Useful for structural elucidation but may yield a weak or absent molecular ion. | M⁺ | Extensive; likely α-cleavage and loss of nitro group. youtube.com |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group has characteristic absorption frequencies, making IR an excellent tool for qualitative analysis. The structure of Benzenemethanamine, 2-amino-3-bromo-5-nitro- contains several IR-active functional groups.

N-H Vibrations: The molecule has two primary amine (-NH₂) groups. Each is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The aromatic amine's vibrations may differ slightly from the benzylic amine due to the different electronic environments. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group are found just below 3000 cm⁻¹.

N-O Vibrations: The nitro group (-NO₂) is one of the most easily identifiable functional groups in IR spectroscopy. scholarsresearchlibrary.com It exhibits two very strong and characteristic stretching bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. scholarsresearchlibrary.com

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring usually occur in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500-680 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Primary Amines (Ar-NH₂, R-CH₂-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Primary Amines | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Asymmetric & Symmetric C-H Stretch | 2850 - 2960 |

| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro Group (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl-Br Bond | C-Br Stretch | 500 - 680 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy because the selection rules differ; vibrations that are weak in IR may be strong in Raman, and vice versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, Raman spectroscopy would be particularly useful for observing:

Symmetric Nitro Stretch: The symmetric -NO₂ stretch is often very strong in Raman spectra.

Aromatic Ring Modes: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration, typically gives a strong Raman signal.

C-Br Stretch: The C-Br bond vibration should be readily observable in the Raman spectrum.

In a molecule with a complex substitution pattern like this, combining IR and Raman data allows for a more complete and confident assignment of all fundamental vibrational modes, as demonstrated in studies of similar molecules like 2-Amino-3-bromo-5-nitropyridine. nih.gov The resonance Raman effect might also be exploited, where laser excitation near an electronic absorption maximum can selectively enhance the vibrations of the chromophoric part of the molecule. nsf.gov

Electronic Spectroscopy Methodologies

Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing insight into the conjugated systems and electronic structure of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. The absorption wavelength is related to the energy gap between these states. The chromophore in the target molecule is the highly substituted benzene ring.

The electronic properties of the ring are heavily influenced by the attached substituents. The amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are electron-donating groups (EDGs) or auxochromes, which donate electron density to the ring. msu.edu Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). youtube.com

The presence of strong EDGs and a strong EWG on the same conjugated π-system creates a "push-pull" effect. This leads to the possibility of significant intramolecular charge transfer (ICT) upon electronic excitation. chemrxiv.org This ICT character lowers the energy of the excited state, resulting in a large bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. chemrxiv.org Consequently, Benzenemethanamine, 2-amino-3-bromo-5-nitro- is expected to be a colored compound, with its primary absorption maximum (λ_max) likely falling in the visible region of the spectrum. The bromine atom also acts as an auxochrome, further contributing to the red shift.

| Type of Transition | Description | Expected Spectral Region |

|---|---|---|

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring. | UV to Visible (likely >350 nm due to high substitution) |

| n→π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often weaker than π→π*. | Near UV / Visible |

| Intramolecular Charge Transfer (ICT) | A transition with significant movement of electron density from the donor (amino) side to the acceptor (nitro) side of the molecule. | Visible |

X-ray Crystallography Methodologies for Solid-State Structure Determination

The definitive three-dimensional structure of a crystalline solid is determined through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. The process involves growing a high-quality single crystal, collecting diffraction data, and refining a structural model.

Crystal Growth Techniques and Optimization

The initial and often most challenging step in X-ray crystallography is the growth of single crystals of sufficient size and quality. For a compound like Benzenemethanamine, 2-amino-3-bromo-5-nitro- , a variety of techniques would be explored:

Slow Evaporation: A common and straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical and would be determined through screening various options with differing polarities.

Solvent Diffusion: This technique involves dissolving the compound in one solvent and carefully layering a second, miscible "anti-solvent" in which the compound is less soluble. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Optimization of crystal growth involves systematically varying parameters such as solvent system, concentration, temperature, and the rate of solvent evaporation or diffusion. The presence of amino, nitro, and bromo functional groups in the target molecule suggests that solvents capable of engaging in hydrogen bonding or other specific interactions might be particularly effective.

Diffraction Data Collection and Structure Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers, typically equipped with CCD or CMOS detectors, are used to collect the diffraction pattern as the crystal is rotated.

The key steps in data collection and structure refinement include:

Unit Cell Determination: The initial diffraction images are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles. The intensities of the thousands of diffracted reflections are measured.

Structure Solution: The collected data is processed, and the phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

For a compound containing a bromine atom, an absorption correction would be essential due to the significant scattering of X-rays by heavy atoms. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Analysis of Intermolecular Interactions and Crystal Packing

With a refined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing can be performed. For Benzenemethanamine, 2-amino-3-bromo-5-nitro- , several types of non-covalent interactions would be anticipated to play a crucial role in the solid-state assembly:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. It would be expected that N-H···O hydrogen bonds are a dominant feature in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitro group's oxygen atoms or the amine's nitrogen atom.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, further stabilizing the crystal structure.

The analysis would involve identifying and quantifying these interactions by examining intermolecular distances and angles. This information is vital for understanding the supramolecular chemistry of the compound and how its molecular structure dictates its macroscopic properties.

Until experimental data becomes available, the precise nature of the crystal structure and the interplay of these intermolecular forces for Benzenemethanamine, 2-amino-3-bromo-5-nitro- remain a subject for future investigation.

An article on the theoretical and computational chemistry of Benzenemethanamine, 2-amino-3-bromo-5-nitro- cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no detailed research findings or computational studies.

The user's request demands a thorough, informative, and scientifically accurate article structured around a detailed outline, including data tables and specific analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Transition State Localization. These topics require specific, published research data for the target molecule.

Searches for "Benzenemethanamine, 2-amino-3-bromo-5-nitro-", its CAS number (1001933-53-4), and various alternative names combined with terms like "computational chemistry," "DFT," "geometry optimization," and "reaction mechanisms" did not return any relevant scholarly articles or datasets. The available information is limited to supplier listings and basic identifiers, with no in-depth theoretical studies.

Generating an article without this foundational data would necessitate fabricating results, which is scientifically unsound and constitutes a form of hallucination. To adhere to the core principles of accuracy and reliance on verifiable sources, the requested content cannot be created. There is no publicly available scientific basis upon which to build the specified article.

Theoretical and Computational Chemistry Studies of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Computational Studies on Reaction Mechanisms and Kinetics

Activation Energy and Reaction Rate Constant Prediction